molecular formula C9H18Cl2N2O2 B2498730 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2416234-33-6

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No. B2498730
CAS RN: 2416234-33-6
M. Wt: 257.16
InChI Key: WCRRIIGHCBVLDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogues and derivatives related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" involves sophisticated organic synthesis techniques. A notable method includes the cyclization of N-protected precursors followed by X-ray diffraction studies to confirm the molecular geometry of the products. This process is crucial for understanding the compound's conformational flexibility and potential utility as a building block for lead optimization in drug discovery (Feskov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" includes X-ray diffraction and computational modeling. These studies reveal the compound's larger size and increased conformational flexibility compared to parent heterocycles, underlining its potential as a versatile building block for pharmaceutical applications (Feskov et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" and its analogues involves various transformations, such as tosylation, acylation, and reactions with nucleophiles leading to novel azaheterocycles. These transformations are pivotal for exploring the compound's utility in medicinal chemistry and synthesizing new derivatives with potential biological activity (Chen et al., 1967).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure of compounds related to "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" can be determined through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, has been elucidated, showing the piperidine ring's conformation and interactions with chloride ions, providing insights into the compound's solid-state properties (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of "1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride" include its reactivity towards various chemical reagents and its role as a precursor for the synthesis of a wide range of heterocyclic compounds. These properties are essential for the development of novel pharmaceutical agents, highlighting the compound's significance in drug synthesis and design (Chen et al., 1967).

Scientific Research Applications

Synthesis and Structural Insights

1-(Azetidin-3-yl)piperidine-4-carboxylic acid, as a part of azetidine and azetidinone compounds, has been actively researched for its unique chemical properties and potential applications in medicinal chemistry. Azetidines and their derivatives are known for their stability and reactivity, making them valuable for synthesizing a variety of compounds, including piperidines, pyrrolidines, and pyrroles. These azaheterocycles are synthesized from acyclic precursors and are used in the synthesis of β-lactams, which are precursors of β-amino acids, amides, and other heterocyclic compounds (Singh, D’hooghe, & Kimpe, 2008). The structural flexibility and larger size of azetidine-based isosteres, compared to traditional heterocycles like piperidine and morpholine, suggest their utility as building blocks in drug discovery (Feskov et al., 2019).

Antimicrobial and Anticancer Applications

2-Azetidinone derivatives, structurally related to 1-(Azetidin-3-yl)piperidine-4-carboxylic acid, have exhibited significant antimicrobial activity. Novel compounds synthesized from pyrazin dicarboxylic acid have shown promising antibacterial and antifungal activities, indicating the potential of azetidinone scaffolds in developing new antimicrobial agents (Ayyash & Habeeb, 2019). Additionally, the modification of azetidinones has led to compounds with potential anticancer activities, as seen in Aurora kinase inhibitors, which are crucial in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Applications in Synthesis of Complex Molecules

The versatile reactivity of azetidines allows for the synthesis of complex molecules with potential pharmacological applications. For instance, azetidines are used in the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable in medicinal chemistry (Mollet et al., 2011). Moreover, the ring transformation of azetidines into pyrrolidines and piperidines showcases their utility in generating stereospecifically defined azaheterocycles, essential for drug design (Van Brabandt, Van Landeghem, & Kimpe, 2006).

properties

IUPAC Name

1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNVRJAQKEUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride

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